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molecular formula C8H14F3NO2 B132125 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide CAS No. 40248-34-8

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide

Cat. No. B132125
M. Wt: 213.2 g/mol
InChI Key: BGCYSPBEPMOQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293684B2

Procedure details

6-aminohexanol (11.7 g; 100 mmol) is dissolved in dry dichloromethane (100 mL) and drop wise added ethyl trifluoroacetate (15 g; 105 mmol) in dry dichloromethane (50 mL) (˜30 min), and the mixture is stirred overnight. Water (10 ml) is added, and the mixture is stirred for 30 min. The solution is washed with water (2×100 mL), dried (Na2SO4), and concentrated. The residue is redissolved in acetonitrile (100 μL) and concentrated. The residue is placed on vacuum overnight, and a white crystalline solid is obtained. Yield 19 g.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[F:9][C:10]([F:17])([F:16])[C:11](OCC)=[O:12].O>ClCCl>[F:9][C:10]([F:17])([F:16])[C:11]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])=[O:12]

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
NCCCCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 min
Duration
30 min
WASH
Type
WASH
Details
The solution is washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in acetonitrile (100 μL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is placed on vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a white crystalline solid is obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C(=O)NCCCCCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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